3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine
Brand Name: Vulcanchem
CAS No.: 1310680-12-6
VCID: VC5676329
InChI: InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11)
SMILES: C1=CC(=NC2=C(NN=C21)Cl)Cl
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01

3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine

CAS No.: 1310680-12-6

Cat. No.: VC5676329

Molecular Formula: C6H3Cl2N3

Molecular Weight: 188.01

* For research use only. Not for human or veterinary use.

3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine - 1310680-12-6

Specification

CAS No. 1310680-12-6
Molecular Formula C6H3Cl2N3
Molecular Weight 188.01
IUPAC Name 3,5-dichloro-2H-pyrazolo[4,3-b]pyridine
Standard InChI InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11)
Standard InChI Key QEJQTCFSLYQMJT-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C(NN=C21)Cl)Cl

Introduction

Structural Characteristics and Tautomerism

The pyrazolo[4,3-b]pyridine scaffold consists of a pyrazole ring fused to a pyridine ring at positions 4 and 3, respectively. In 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine, the chlorine atoms occupy the 3rd position of the pyrazole moiety and the 5th position of the pyridine ring (Figure 1). This substitution pattern influences electronic distribution, enhancing stability and reactivity toward electrophilic and nucleophilic agents .

Tautomerism is a defining feature of pyrazolopyridines. The 1H-tautomer (as in this compound) is typically more stable than the 2H-form due to resonance stabilization and reduced steric strain . X-ray crystallography of analogous structures confirms planar geometry, with bond lengths consistent with aromatic delocalization .

Synthetic Methodologies

Nucleophilic Aromatic Substitution (SNAr)

A robust route to pyrazolo[4,3-b]pyridines involves SNAr reactions using halogenated pyridine precursors. For example, 2-chloro-3-nitropyridine derivatives undergo substitution with hydrazones under basic conditions to form the pyrazole ring . Adapting this method, 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine could be synthesized via sequential chlorination and cyclization steps:

  • Chlorination of Pyridine Precursors: 3-Nitropyridine treated with PCl₅ or POCl₃ introduces chlorine at position 5.

  • Cyclocondensation: Reaction with hydrazine derivatives forms the pyrazole ring, with chlorine retention at position 3 .

This one-pot strategy minimizes intermediate isolation, achieving yields >70% in model systems .

Japp–Klingemann Reaction

The Japp–Klingemann reaction couples diazonium salts with β-keto esters to form hydrazones, which cyclize to pyrazoles. Using 2-chloro-3-nitropyridine and dichlorophenyldiazonium tosylate, this method could yield 3,5-dichloro derivatives after deacylation and ring annulation (Figure 2) . Key advantages include:

  • Utilization of stable diazonium tosylates.

  • Compatibility with electron-withdrawing groups (e.g., Cl, NO₂) .

Physicochemical Properties

While experimental data for 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine is sparse, analog studies and computational predictions provide estimates:

PropertyValue/DescriptionSource
Molecular Weight218.03 g/molCalculated
Melting Point180–185°C (estimated)Analog data
SolubilityLow in H₂O; soluble in DMSO, DMF
LogP (Partition Coefficient)2.8 (predicted)ChemAxon

The presence of chlorine atoms increases hydrophobicity, favoring membrane permeability in biological systems .

Industrial and Materials Applications

Pyrazolopyridines are employed in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers due to high thermal stability .

  • Coordination Chemistry: Chlorine substituents facilitate metal-ligand binding, useful in catalysis .

Challenges and Future Directions

Current limitations include:

  • Limited scalability of SNAr and Japp–Klingemann methods for polychlorinated derivatives.

  • Sparse toxicity and pharmacokinetic data.

Future research should prioritize:

  • Green synthesis routes using catalytic C–H chlorination.

  • In vivo efficacy studies for antimicrobial and anticancer applications.

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